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molecular formula C8H11NO4S2 B062012 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid CAS No. 175201-91-9

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Cat. No. B062012
M. Wt: 249.3 g/mol
InChI Key: GLGDZBUCEUWQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750129B2

Procedure details

Bromine was added to a stirred suspension of 100 ml of allyl activated (0.3 mmol allyl/ml) Sepharose™ 6 Fast Flow gel (Amersham Biosciences, Uppsala, Sweden), 4 g of AcONa and 100 ml of distilled water, till a persistent yellow colour was obtained. Sodium formate was then added till the suspension was fully decolourised. The reaction mixture was filtered and the gel washed with 500 ml of distilled water. The activated gel was then directly transfer to a reaction vessel and treated with an aqueous solution (50 ml dist.water) of 17.5 ml of thiopropionic acid (6 equivalents per allyl group) and 12 g of NaCl which pH was adjusted to 11.5 with 50% aq. NaOH before the addition. The reaction was left for 18 hours under stirring at 50° C. Filtration of the reaction mixture and washing with 500 ml of distilled water resulted in the thiopropionic Sepharose™ gel with a degree of substitution 0.29 mmol CO2H group/ml of gel. Activation of Gel with N-hydroxysuccinimide: 100 ml of the resulting thiopropionic acid Sepharose™ was then washed successively with 300 ml 1 M NaCl, 500 ml 0.1 M HCl, 500 ml 50% aq. acetone, 500 ml acetone. After the washings the gel was left to settle in acetone, the supernatant siphoned off and the settled beads transferred to a reaction vessel with help of 20 ml of acetone. A solution of 15.2 g of N-hydroxysuccinimide (NHS) in 80 ml of acetone and another solution of dicyclohexylcarbodiimide in 80 ml of acetone were then both added. The reaction slurry was left under stirring at 30° C. for 18 hours. After filtration, the gel was slowly washed (gravity flow) with 10 times 150 ml isopropanol over a full working day. The degree of NHS-activation was estimated after reaction with NH4OH to be about 80%, corresponding to an activation of about 0.23 mmol of NHS function/ml of gel. Coupling of Multi-Modal Ligand to NHS-activated Thiopropionic Acid Sepharose™: 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid was prepared as described in WO 02/05959 (ligand 12). A soluble mixture of a solution of 565 mg of 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid (2.27 mmol) in 2 ml of dist. water, 2 ml of 1M NaHCO3 and 2 ml of ethanol was prepared and adjusted to pH 8.5 with careful addition of 50% aqueous NaOH. NHS-activated thiopropionic acid Sepharose™ (10 ml) was quickly washed with 20 ml ice cold 1 mM HCl solution. The gel was then transferred to an Erlenmeyer to which the thineyl serine solution was added. The reaction mixture was left on a shaking table (150 rpm) at room temperature for 18 hours. After filtration of the reaction mixture, the gel was washed successively, with 40 ml distilled water, 20 ml ethanol, 20 ml 0.25 M aq.ethanolamine, 20 ml distilled water, 20 ml 1M aq. NaCl, and 20 ml of distilled water.
Name
Quantity
0.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ligand 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
565 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[C:14]([S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:13][S:12][C:11]=1[C:21]([OH:23])=[O:22].O.[OH-].[Na+:26]>C(O)C>[NH2:9][C:10]1[C:14]([S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:13][S:12][C:11]=1[C:21]([OH:23])=[O:22].[C:21]([O-:23])([OH:1])=[O:22].[Na+:26] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0.23 mmol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
ligand 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
565 mg
Type
reactant
Smiles
NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
under stirring at 30° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Activation of Gel with N-hydroxysuccinimide: 100 ml of the resulting thiopropionic acid Sepharose™ was then washed successively with 300 ml 1 M NaCl, 500 ml 0.1 M HCl, 500 ml 50% aq. acetone, 500 ml acetone
WAIT
Type
WAIT
Details
After the washings the gel was left
CUSTOM
Type
CUSTOM
Details
the settled beads transferred to a reaction vessel with help of 20 ml of acetone
WAIT
Type
WAIT
Details
The reaction slurry was left
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the gel was slowly washed (gravity flow) with 10 times 150 ml isopropanol over
WAIT
Type
WAIT
Details
a full working day
CUSTOM
Type
CUSTOM
Details
after reaction with NH4OH
WASH
Type
WASH
Details
NHS-activated thiopropionic acid Sepharose™ (10 ml) was quickly washed with 20 ml ice cold 1 mM HCl solution
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The reaction mixture was left on a shaking table (150 rpm) at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
After filtration of the reaction mixture
WASH
Type
WASH
Details
the gel was washed successively, with 40 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water, 20 ml ethanol, 20 ml 0.25 M aq
DISTILLATION
Type
DISTILLATION
Details
ethanolamine, 20 ml distilled water, 20 ml 1M aq. NaCl, and 20 ml of distilled water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O
Name
Type
product
Smiles
C(=O)(O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 2 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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